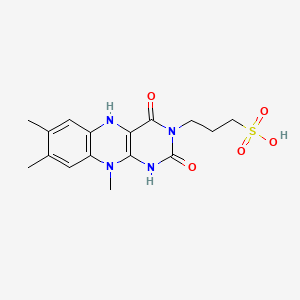
1,5-Dihydro-3-(3-sulfopropyl)lumiflavin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydro-3-(3-sulfopropyl)lumiflavin, also known as this compound, is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
a. Mercury Reduction
One of the notable applications of 1,5-Dihydro-3-(3-sulfopropyl)lumiflavin is its role in the reduction of mercury ions (Hg²⁺) to elemental mercury (Hg⁰). Research has shown that this compound can effectively facilitate this reduction in buffered aqueous solutions at pH 4.7. The mechanism involves the formation of a complex between the lumiflavin derivative and mercury ions, which enhances the reduction rate significantly compared to other reducing agents .
b. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting diseases where these enzymes are overactive or dysfunctional. For instance, the inhibitory effect on certain oxidoreductases has been documented, suggesting a potential therapeutic role in conditions like cancer or metabolic disorders .
Environmental Applications
a. Photocatalytic Activity
This compound exhibits photocatalytic properties that can be harnessed for environmental remediation. Its ability to generate reactive oxygen species (ROS) under light exposure makes it a candidate for degrading pollutants in water bodies. This property is particularly useful in treating wastewater contaminated with organic pollutants and heavy metals .
b. Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for protecting biological systems from oxidative stress. Its application in food science as a natural preservative is being explored due to its ability to inhibit lipid peroxidation and extend shelf life . Additionally, it shows promise in cosmetic formulations aimed at preventing skin damage caused by UV radiation.
Table 1: Summary of Research Findings on this compound
Eigenschaften
CAS-Nummer |
91385-12-5 |
|---|---|
Molekularformel |
C16H20N4O5S |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(7,8,10-trimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C16H20N4O5S/c1-9-7-11-12(8-10(9)2)19(3)14-13(17-11)15(21)20(16(22)18-14)5-4-6-26(23,24)25/h7-8,17H,4-6H2,1-3H3,(H,18,22)(H,23,24,25) |
InChI-Schlüssel |
MYQMFPRXICJOND-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)N(C(=O)N3)CCCS(=O)(=O)O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)N(C(=O)N3)CCCS(=O)(=O)O)C |
Key on ui other cas no. |
91385-12-5 |
Synonyme |
1,5-dihydro-3-(3-sulfopropyl)lumiflavin FlH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















